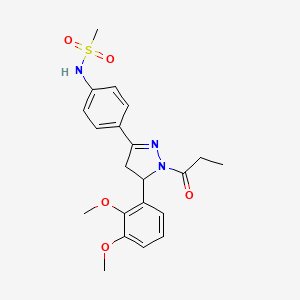

N-(4-(5-(2,3-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(5-(2,3-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a synthetic small molecule featuring a pyrazoline core substituted with a 2,3-dimethoxyphenyl group, a propionyl acyl chain, and a methanesulfonamide-linked phenyl ring. This structure combines a dihydropyrazole scaffold with aryl and sulfonamide moieties, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

N-[4-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-7-6-8-19(28-2)21(16)29-3)13-17(22-24)14-9-11-15(12-10-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYXVPLUHZYQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, causing conformational changes, and modulating enzymatic activity.

Biological Activity

N-(4-(5-(2,3-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 431.51 g/mol. The structure features a pyrazole ring, a methanesulfonamide group, and various aromatic substitutions that contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain synthesized pyrazole carboxamides demonstrate notable activity against various cancer cell lines. Specifically, compounds targeting BRAF(V600E), EGFR, and Aurora-A kinase have been explored for their potential in treating cancers such as breast cancer and melanoma .

A study involving the combination of pyrazole derivatives with doxorubicin revealed enhanced cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve therapeutic outcomes .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been utilized as nonsteroidal anti-inflammatory drugs (NSAIDs). They inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators .

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanisms often involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications in the substituents attached to the pyrazole ring can significantly influence their potency and selectivity against specific biological targets. For example, alterations in the methanesulfonamide group or variations in the aromatic rings can enhance binding affinity to target proteins involved in cancer progression or inflammation .

Case Studies

- Antitumor Efficacy : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific structural modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells.

- Anti-inflammatory Effects : In a controlled study, a novel pyrazole derivative was compared with traditional NSAIDs for its ability to reduce inflammation in animal models. The results showed comparable efficacy with fewer side effects, highlighting its potential as a safer alternative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrazoline ring, aryl groups, and sulfonamide-linked moieties. These modifications influence physicochemical properties, synthetic yields, and biological activities. Key comparisons are outlined below:

Substituent Variations on the Pyrazoline Core

- Target Compound : 2,3-Dimethoxyphenyl and propionyl groups.

- N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide : Replaces propionyl with benzoyl and 2,3-dimethoxyphenyl with 2-ethoxyphenyl. Exhibited a high docking score (-9.4 kcal/mol) against monkeypox DNA polymerase, suggesting enhanced binding affinity compared to analogs .

- N-(3-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide : Differs in methoxy substitution position (2-methoxy vs. 2,3-dimethoxy). Commercially available, indicating synthetic feasibility .

Heterocyclic Core Modifications

- Pyrano[2,3-c]pyrazole Derivatives: N-(5-cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4n): Features a pyrano-pyrazole core with a trifluoromethylphenyl group. Higher melting point (109.3–110.2°C) and molecular weight (573.12 g/mol) compared to the target compound, likely due to the bulky trifluoromethyl group . N-(5-cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (4af): Lower melting point (69.0–70.4°C) and similar yield (~70%), suggesting reduced crystallinity compared to pyrazoline-based analogs .

Sulfonamide-Linked Modifications

- N-(3-(5-(4-(dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: Incorporates a dimethylamino group and methylsulfonyl chain. Higher molecular weight (436.55 g/mol) and boiling point (626.7°C) than the target compound, attributed to increased polarity from the dimethylamino group .

- N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide : Substitutes 2,3-dimethoxyphenyl with a furan ring. The furyl group may enhance solubility but reduce aromatic stacking interactions .

Key Research Findings

- Antiviral Potential: Analogs with ethoxyphenyl or benzoyl groups show superior docking scores compared to dimethoxyphenyl derivatives, suggesting substituent size and electron density influence target binding .

- Synthetic Accessibility: Pyrazoline-based compounds (e.g., target compound) are commercially available, while pyrano-pyrazole derivatives require multi-step synthesis but achieve higher yields (~70–73%) .

- Thermal Stability: Trifluoromethyl and pyrano-pyrazole groups increase melting points, likely due to enhanced intermolecular interactions .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step condensation reactions. For example, pyrazoline derivatives are often prepared via cyclocondensation of chalcones with hydrazine derivatives under reflux conditions. Subsequent functionalization (e.g., propionylation or sulfonamide coupling) is achieved using acyl chlorides or sulfonyl chlorides in anhydrous solvents like dichloromethane. Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or acetone. Structural analogs in related studies were characterized using -NMR, -NMR, and HRMS to confirm intermediate and final product integrity .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in pyrazoline-based sulfonamide studies . Complementary techniques include:

- NMR spectroscopy : Chemical shifts for pyrazoline protons (e.g., diastereotopic H-4 protons at δ 3.1–3.8 ppm) and sulfonamide NH (~δ 10–11 ppm) are critical markers .

- HRMS : Accurate mass measurements validate molecular formulas (e.g., [M+Na] ions with <2 ppm error) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzenesulfonamide-pyrazoline hybrids?

SAR studies involve systematic substitution at key positions:

- Pyrazoline core : Modifying the 2,3-dimethoxyphenyl group (e.g., fluorination or methylation) impacts steric and electronic properties.

- Sulfonamide moiety : Varying substituents on the phenyl ring alters hydrophobicity and hydrogen-bonding capacity.

- Propionyl group : Replacing the acyl chain with bulkier groups (e.g., benzoyl) can modulate metabolic stability. Biological assays (e.g., enzyme inhibition or cytotoxicity screens) are paired with computational docking to correlate structural features with activity. For example, benzenesulfonamide analogs showed enhanced carbonic anhydrase inhibition when electron-withdrawing groups were introduced at the para position .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences, IC determination methods). Mitigation strategies include:

- Standardized protocols : Replicate assays under identical conditions (e.g., ATP-based viability tests for cytotoxicity) .

- Dose-response curves : Use ≥10 concentration points to improve IC accuracy.

- Molecular docking : Validate target engagement by modeling interactions with proteins (e.g., carbonic anhydrase IX active site) .

Q. What methodological approaches are recommended for assessing solubility and formulation stability?

Key methods include:

- LogP determination : Shake-flask or HPLC-based measurements to predict hydrophobicity.

- Solubility screens : Test in PBS, DMSO, or simulated biological fluids at physiologically relevant pH (4.5–7.4).

- Co-solvent systems : Use cyclodextrins or lipid-based nanoparticles for poorly soluble derivatives .

Q. What in vitro and in vivo models are appropriate for toxicity profiling?

- In vitro :

- Cytotoxicity : MTT or CellTiter-Glo® assays in hepatic (HepG2) and renal (HEK293) cell lines .

- Genotoxicity : Comet assay or γH2AX foci detection.

- In vivo :

- Acute toxicity : OECD Guideline 423 in rodent models, monitoring weight loss and organ histopathology.

- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.